molecular formula C24H44O6 B10762950 D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- CAS No. 5938-38-5

D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-

Cat. No.: B10762950
CAS No.: 5938-38-5
M. Wt: 428.6 g/mol
InChI Key: MPZLHRXPRGLWEB-BFWOXRRGSA-N
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Description

D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-, also known as 1,4-Anhydro-D-glucitol 6-(9-octadecenoate), is a chemical compound with the molecular formula C24H44O6. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of an anhydro bridge and an octadecenoate ester group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- typically involves the esterification of 1,4-anhydro-D-glucitol with oleic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acid or base catalysts. The reaction conditions include:

    Temperature: Typically between 60-80°C

    Catalysts: Sulfuric acid or p-toluenesulfonic acid for acid-catalyzed reactions; sodium hydroxide or potassium hydroxide for base-catalyzed reactions

    Solvents: Non-polar solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction

Industrial Production Methods

In industrial settings, the production of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 1,4-anhydro-D-glucitol and oleic acid into the reactor

    Catalyst Addition: Continuous addition of the chosen catalyst to maintain the reaction rate

    Product Separation: The product is separated from the reaction mixture using distillation or extraction techniques

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes

    Reduction: Reduction reactions can convert the ester group to an alcohol

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes

    Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature

    Industry: Utilized in the production of emulsifiers, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 1,4-anhydro-D-glucitol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Anhydro-D-glucitol 6-(9E)-9-octadecenoate
  • 1,4-Anhydro-D-glucitol 6-(9-octadecenoate)
  • Sorbitan monooleate

Uniqueness

D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is unique due to its specific stereochemistry (Z-configuration) and the presence of an anhydro bridge, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

5938-38-5

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1

InChI Key

MPZLHRXPRGLWEB-BFWOXRRGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Color/Form

AMBER LIQUID

physical_description

Liquid
Yellow to amber liquid;  [Merck Index] Clear deep brownish-yellow viscous liquid;  [MSDSonline]

solubility

SOL IN MOST MINERAL & VEGETABLE OILS;  INSOL IN ACETONE;  SLIGHTLY SOL IN ETHER;  DISPERSIBLE IN WATER

Origin of Product

United States

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